![molecular formula C17H29ClSn B14306094 Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane CAS No. 111108-96-4](/img/structure/B14306094.png)
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups, a chlorine atom, and a 2-(3-methylphenyl)ethyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane typically involves the reaction of dibutyltin dichloride with 2-(3-methylphenyl)ethylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Bu2SnCl2+C6H4(CH2CH3)MgBr→Bu2SnCl[C6H4(CH2CH3)]+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state organotin compounds.
Substitution: Nucleophilic substitution reactions can occur at the tin center, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly used.
Major Products:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学研究应用
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include:
Coordination with DNA and proteins: This can result in the inhibition of DNA replication and protein function.
Generation of reactive oxygen species: This can lead to oxidative stress and cell damage.
相似化合物的比较
- Dibutyltin dichloride
- Dibutyl(chloro)stannane
- Dibutyl(phenyl)stannane
Comparison:
Dibutyltin dichloride: Lacks the 2-(3-methylphenyl)ethyl group, making it less specific in its applications.
Dibutyl(chloro)stannane: Similar structure but without the 2-(3-methylphenyl)ethyl group, leading to different reactivity and applications.
Dibutyl(phenyl)stannane: Contains a phenyl group instead of the 2-(3-methylphenyl)ethyl group, resulting in different chemical properties and uses.
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane is unique due to the presence of the 2-(3-methylphenyl)ethyl group, which imparts specific reactivity and applications in various fields of research and industry.
属性
CAS 编号 |
111108-96-4 |
|---|---|
分子式 |
C17H29ClSn |
分子量 |
387.6 g/mol |
IUPAC 名称 |
dibutyl-chloro-[2-(3-methylphenyl)ethyl]stannane |
InChI |
InChI=1S/C9H11.2C4H9.ClH.Sn/c1-3-9-6-4-5-8(2)7-9;2*1-3-4-2;;/h4-7H,1,3H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI 键 |
KMDXJORWXWBNLS-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCC1=CC=CC(=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


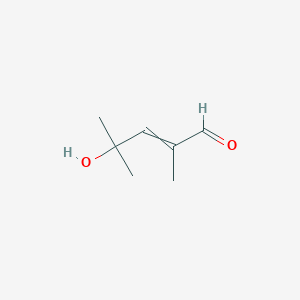

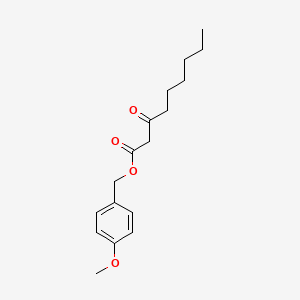
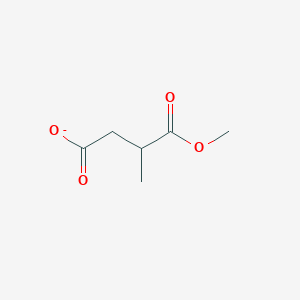
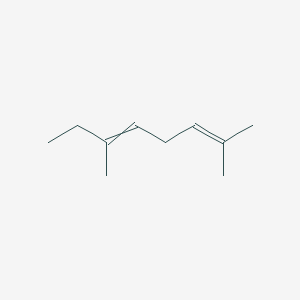
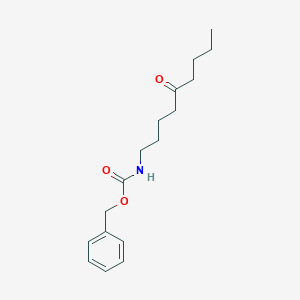

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

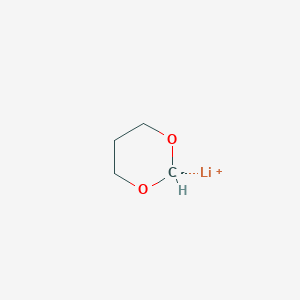
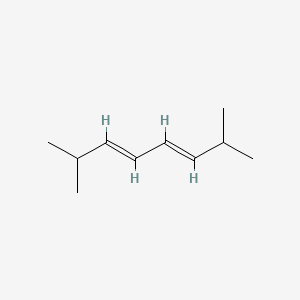

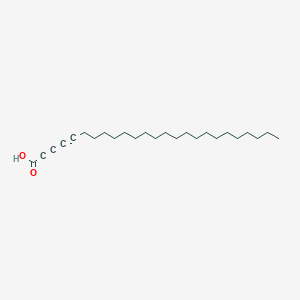
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
